N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with a methoxypyridazinyl and methylphenyl substituent, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Conditions involving halogens (e.g., chlorine or bromine) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridazinyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
- 2-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
Uniqueness
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs. The presence of the methoxypyridazinyl group enhances its binding affinity and specificity towards certain molecular targets.
Biological Activity
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide, a compound with the CAS number 1021111-44-3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₁₇N₃O₂
- Molecular Weight : 319.4 g/mol
- Structure : The compound features a methoxypyridazinyl group that is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyridazinyl moiety enhances binding affinity, facilitating modulation of target activity. This interaction can lead to various biochemical effects, potentially influencing pathways involved in disease processes.
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit selective cytotoxicity against cancer cells, particularly melanoma. A study highlighted the role of benzamide derivatives in targeting melanoma metastases, suggesting that structural modifications could enhance their therapeutic efficacy against specific tumor types .
Enzyme Inhibition
Preliminary studies suggest that this compound might act as an inhibitor for certain enzymes involved in cancer progression. For instance, benzamide derivatives have been shown to inhibit the P2X7 receptor, which plays a role in inflammatory responses and cancer cell proliferation . The specific inhibitory effects of this compound on such receptors warrant further investigation.
Case Studies and Experimental Data
- Cytotoxicity Studies :
- Mechanistic Insights :
-
Comparative Analysis :
- Compared to other benzamide derivatives, this compound shows unique properties due to its specific substitution pattern, which may confer advantages in binding selectivity and pharmacological activity.
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Selectively targets melanoma cells with high cytotoxicity |
Enzyme Inhibition | Potential inhibitor of P2X7 receptor involved in inflammation and cancer |
Mechanistic Action | Alters cellular pH and enzyme activities affecting cancer cell viability |
Properties
IUPAC Name |
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-9-15(16-10-11-18(24-2)22-21-16)12-17(13)20-19(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCFYKYKJPVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.